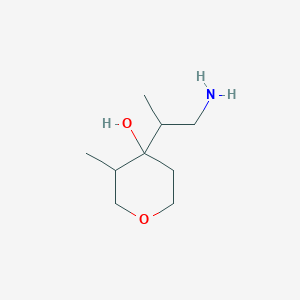
(3E)-8-Chloroocta-1,3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-8-Chloroocta-1,3-diene is an organic compound characterized by the presence of a chlorine atom attached to an eight-carbon chain with two double bonds in the 1 and 3 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-8-Chloroocta-1,3-diene typically involves the chlorination of octa-1,3-diene. This can be achieved through the addition of chlorine gas to octa-1,3-diene under controlled conditions to ensure the selective formation of the (3E) isomer. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the desired product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of 8-chlorooctane.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide can yield 8-methoxyocta-1,3-diene.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Various oxygenated derivatives such as epoxides and alcohols.
Reduction: 8-chlorooctane.
Substitution: 8-methoxyocta-1,3-diene.
科学的研究の応用
(3E)-8-Chloroocta-1,3-diene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Studies have explored its potential as a bioactive compound, particularly in the development of new pharmaceuticals.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including its role as an antimicrobial or anticancer agent.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism by which (3E)-8-Chloroocta-1,3-diene exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its potential antimicrobial activity could involve disruption of bacterial cell membranes or inhibition of essential enzymes.
類似化合物との比較
8-Chlorooctane: Lacks the double bonds present in (3E)-8-Chloroocta-1,3-diene, resulting in different reactivity and applications.
(3E)-8-Bromoocta-1,3-diene: Similar structure but with a bromine atom instead of chlorine, which can lead to different chemical behavior and reactivity.
Octa-1,3-diene: The parent compound without the chlorine atom, used as a starting material for the synthesis of this compound.
Uniqueness: this compound is unique due to the presence of both double bonds and a chlorine atom, which confer distinct chemical properties
特性
分子式 |
C8H13Cl |
|---|---|
分子量 |
144.64 g/mol |
IUPAC名 |
(3E)-8-chloroocta-1,3-diene |
InChI |
InChI=1S/C8H13Cl/c1-2-3-4-5-6-7-8-9/h2-4H,1,5-8H2/b4-3+ |
InChIキー |
ZTTUKBZCSHLIFL-ONEGZZNKSA-N |
異性体SMILES |
C=C/C=C/CCCCCl |
正規SMILES |
C=CC=CCCCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[1-(Aminomethyl)cyclopropyl]piperidin-4-ol](/img/structure/B13191536.png)




![5-(Aminomethyl)-1-methyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13191572.png)

![2-[(2-Aminoethyl)sulfanyl]-1-cyclopropylethan-1-one](/img/structure/B13191591.png)




![2,2-Dimethyl-3-oxo-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13191603.png)
![(([1-(Bromomethyl)cyclobutyl]methoxy)methyl)benzene](/img/structure/B13191610.png)
